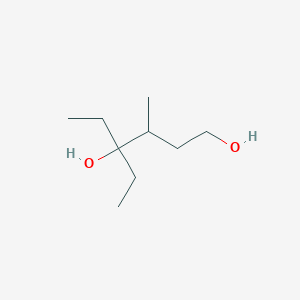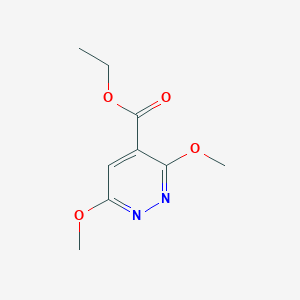
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine (abbreviated as 2C3C6M4TFP) is a trifluoromethylated pyridine derivative with a chlorine substituent at the 2-position, a cyano substituent at the 3-position, and a 4-methylphenyl substituent at the 6-position. This compound has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine involves the reaction of 2-chloro-3-cyano-6-hydroxypyridine with 4-methylphenylmagnesium bromide followed by reaction with trifluoromethyl iodide.
Starting Materials
2-chloro-3-cyano-6-hydroxypyridine, 4-methylphenylmagnesium bromide, trifluoromethyl iodide
Reaction
Step 1: 2-chloro-3-cyano-6-hydroxypyridine is reacted with thionyl chloride to form 2-chloro-3-cyano-6-chloropyridine., Step 2: 2-chloro-3-cyano-6-chloropyridine is reacted with sodium azide to form 2-chloro-3-cyano-6-azidopyridine., Step 3: 2-chloro-3-cyano-6-azidopyridine is reacted with triphenylphosphine and copper(I) iodide to form 2-chloro-3-cyano-6-iodopyridine., Step 4: 2-chloro-3-cyano-6-iodopyridine is reacted with 4-methylphenylmagnesium bromide to form 2-chloro-3-cyano-6-(4-methylphenyl)pyridine., Step 5: 2-chloro-3-cyano-6-(4-methylphenyl)pyridine is reacted with trifluoromethyl iodide and cesium carbonate to form 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various compounds, such as 2-chloro-3-cyano-6-(4-methoxy-phenyl)-4-(trifluoromethyl)pyridine, which has been studied for its potential use as an anti-inflammatory agent. It has also been used as a starting material in the synthesis of other compounds, such as 4-methylphenyl-2-chloro-3-cyano-6-(trifluoromethyl)pyridine, which has been studied for its potential use as an anti-cancer agent. In addition, 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine has been studied for its potential use as a catalyst in organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine is not well understood. However, it is thought to act as a catalyst in organic synthesis reactions. Specifically, it is believed to promote the formation of new bonds between molecules, thus allowing for the synthesis of various compounds. In addition, it is believed to act as an inhibitor of certain enzymes, thus preventing the formation of unwanted compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine are not well understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine has several advantages for use in lab experiments. First, it is relatively easy to synthesize and is commercially available. Second, it is a relatively stable compound, which makes it suitable for use in various organic synthesis reactions. Finally, it is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are some limitations to the use of 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine in laboratory experiments. First, it is not very soluble in water, making it difficult to use in aqueous solutions. Second, it is not very stable at high temperatures, making it unsuitable for use in high-temperature reactions. Finally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis reactions.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine. First, it could be used as a starting material for the synthesis of various compounds, such as anti-inflammatory or anti-cancer drugs. Second, it could be used as a catalyst in organic synthesis reactions. Third, it could be used as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Fourth, it could be used as a fluorescent probe for studying biological systems. Finally, it could be used as a building block for the synthesis of more complex molecules.
Eigenschaften
IUPAC Name |
2-chloro-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c1-8-2-4-9(5-3-8)12-6-11(14(16,17)18)10(7-19)13(15)20-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTGWALGWCOIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)









